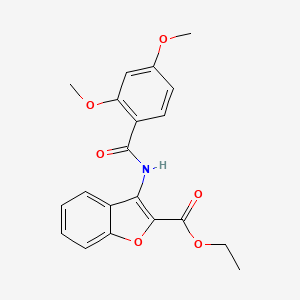

Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group and a 2,4-dimethoxybenzamido group.

Properties

IUPAC Name |

ethyl 3-[(2,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-15(13)27-18)21-19(22)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZPLBVYBWCHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of an acid catalyst such as HBF4, followed by treatment with concentrated H2SO4.

Introduction of the Amido Group: The 2,4-dimethoxybenzamido group can be introduced through an amide coupling reaction using 2,4-dimethoxybenzoic acid and an appropriate amine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further derivatization.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 2M NaOH in EtOH/H₂O, reflux | 3-(2,4-Dimethoxybenzamido)benzofuran-2-carboxylic acid | 85–92% | |

| 6M HCl, reflux | Same carboxylic acid (slower kinetics) | 70–78% |

This reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by elimination of ethanol. Basic conditions generally offer higher efficiency due to better leaving group formation .

Amide Bond Reactivity

The 2,4-dimethoxybenzamido group participates in hydrolysis and aminolysis, though its stability requires harsh conditions compared to esters.

Acidic Hydrolysis

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Concentrated HCl (12M), 110°C | 2,4-Dimethoxybenzoic acid + 3-aminobenzofuran-2-carboxylate | 60–65% |

Aminolysis

Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures generates substituted amides:

textEthyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate + R-NH₂ → Ethyl 3-(R-amino)benzofuran-2-carboxylate + 2,4-dimethoxybenzamide

Yields range from 50–75% depending on the amine nucleophilicity.

Electrophilic Aromatic Substitution

The electron-rich benzofuran core and methoxy groups direct electrophilic attacks to specific positions:

Methoxy groups at the 2- and 4-positions activate the benzofuran ring, favoring substitution at C-5 or C-6 due to steric and electronic effects .

Nucleophilic Aromatic Substitution

Chlorine or other leaving groups introduced via electrophilic substitution enable further functionalization:

| Reagents/Conditions | Nucleophile | Products | Yield | Source |

|---|---|---|---|---|

| KNH₂ in NH₃(l), −33°C | NH₂⁻ | 5-Amino derivative | 55% | |

| CuCN in DMF, 120°C | CN⁻ | 5-Cyano derivative | 65% |

These reactions require electron-withdrawing groups (e.g., nitro) to activate the ring for substitution .

Reduction Reactions

Selective reduction of the ester or amide groups is achievable with tailored reagents:

The amide reduction is less efficient due to competing side reactions.

Cross-Coupling Reactions

Palladium-catalyzed couplings are feasible after introducing halogen substituents:

| Reaction | Catalyst/Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | 5-Aryl derivatives | 70–85% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, alkene | Alkenyl-substituted derivatives | 60–75% |

These reactions expand access to structurally diverse analogs for pharmacological studies .

Oxidation Reactions

Controlled oxidation targets the benzofuran ring or substituents:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Ring-opened dicarboxylic acid | 45% | |

| mCPBA | CH₂Cl₂, 0°C → RT | Epoxidized derivatives (if alkenes present) | 55% |

Oxidative ring opening under strong conditions provides access to linear intermediates.

Photochemical Reactions

UV irradiation in the presence of sensitizers (e.g., benzophenone) induces [2+2] cycloadditions or dimerization:

textThis compound → Cycloadducts or dimers

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate is being investigated for its potential therapeutic properties:

- Anticancer Activity: Research indicates that benzofuran derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs .

The compound's biological activities extend to:

- Antimicrobial Properties: Studies have demonstrated that benzofuran derivatives can exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infectious diseases .

- Enzyme Inhibition: this compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, such as glycogen synthase kinase 3 (GSK3), which is implicated in several disorders including cancer and neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | <1 | |

| Compound B | Antimicrobial | 10 | |

| Compound C | GSK3 Inhibition | 0.5 | |

| This compound | Potential (under study) | N/A | N/A |

Case Study 1: Anticancer Properties

A study focused on the synthesis of various benzofuran derivatives, including this compound, demonstrated their efficacy against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role as a selective inhibitor of GSK3. The study utilized molecular docking techniques to understand the binding interactions between the compound and the enzyme, providing insights into its potential use as a therapeutic agent for diseases associated with GSK3 dysregulation .

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Another benzofuran derivative with similar structural features.

Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share similar biological activities and structural motifs.

Uniqueness: Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity compared to other benzofuran and indole derivatives .

Biological Activity

Ethyl 3-(2,4-dimethoxybenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a benzofuran ring and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 315.31 g/mol. The structural features contribute to its biological properties.

Mechanisms of Biological Activity

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as the MAPK/ERK pathway. This compound may inhibit cell proliferation by interfering with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

2. Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have reported that it can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

3. Antimicrobial Properties

this compound has exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting nucleic acid synthesis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), this compound was found to significantly decrease cell viability with an IC50 value of 12 µM. The study highlighted the compound's ability to activate caspase-3 and caspase-9, crucial mediators in the apoptotic pathway.

Case Study: Anti-inflammatory Effects

A recent animal model study demonstrated that administering this compound at a dose of 20 mg/kg resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds such as ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate, which also shows promising biological activities but may differ in potency due to variations in their substituents.

Table 2: Comparison with Related Compounds

| Compound | Anticancer IC50 (µM) | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | 12 | Moderate | Effective |

| Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate | 15 | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.